molecular formula C8H6F2N2O B13086425 5-(Difluoromethyl)-6-methoxynicotinonitrile

5-(Difluoromethyl)-6-methoxynicotinonitrile

Cat. No.: B13086425
M. Wt: 184.14 g/mol
InChI Key: GVNYQIFWRVGOFF-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-methoxynicotinonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-6-methoxynicotinonitrile may involve large-scale difluoromethylation processes using metal-based catalysts to transfer the CF₂H group to the nicotinonitrile precursor. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-6-methoxynicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxides, primary amines, and substituted derivatives of the original compound. These products can further undergo additional chemical transformations to yield a variety of functionalized molecules .

Scientific Research Applications

5-(Difluoromethyl)-6-methoxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-6-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-6-methoxynicotinonitrile is unique due to the presence of both difluoromethyl and methoxy groups on the nicotinonitrile backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

IUPAC Name

5-(difluoromethyl)-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H6F2N2O/c1-13-8-6(7(9)10)2-5(3-11)4-12-8/h2,4,7H,1H3

InChI Key

GVNYQIFWRVGOFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)C(F)F

Origin of Product

United States

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